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Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of 2-(4-Aminophenyl)butanoic acid (CAS No. 29644-97-1). Designed for

researchers, scientists, and professionals in drug development, this document delves into the

molecule's physicochemical characteristics, spectroscopic profile, reactivity, and its role as a

versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. By

integrating established protocols and field-proven insights, this guide aims to serve as an

authoritative resource for leveraging this compound in advanced scientific research.

Introduction: A Versatile Phenylalkanoic Acid
2-(4-Aminophenyl)butanoic acid is a non-proteinogenic amino acid derivative that features a

chiral center at the alpha-carbon, an aromatic amine, and a carboxylic acid moiety.[1][2] This

unique combination of functional groups makes it a valuable building block in organic

synthesis, particularly within the pharmaceutical industry. Its structure offers multiple reactive

sites, enabling the creation of diverse and complex molecules.[3] It is recognized as a key

intermediate in the synthesis of various bioactive compounds, including GABA (gamma-

aminobutyric acid) receptor modulators and the anti-inflammatory drug Indobufen.[3]
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The compound is also known by several synonyms, including α-(p-Aminophenyl)butyric acid

and Benzeneacetic acid, 4-amino-α-ethyl-.[1] Understanding its fundamental chemical

properties is paramount for optimizing reaction conditions, ensuring purity, and unlocking its full

potential in synthetic applications.

Physicochemical and Computed Properties
A precise understanding of the physical and chemical properties of 2-(4-
Aminophenyl)butanoic acid is essential for its handling, characterization, and application in

experimental workflows. These properties dictate its solubility, stability, and reactivity.

Property Value Source

CAS Number 29644-97-1 [1][4]

Molecular Formula C₁₀H₁₃NO₂ [1]

Molecular Weight 179.22 g/mol [1][4]

IUPAC Name
2-(4-aminophenyl)butanoic

acid
[1]

Canonical SMILES
CCC(C1=CC=C(C=C1)N)C(=O

)O
[1]

InChIKey
WAPLXGPARWRGJO-

UHFFFAOYSA-N
[1]

Appearance Solid / Powder [5]

Storage Temperature
Room temperature, under inert

atmosphere
[5]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The

distinct functional groups of 2-(4-Aminophenyl)butanoic acid give rise to a characteristic

spectral fingerprint.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen

environment. Key expected signals include:

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

A multiplet for the methylene (-CH₂) protons of the ethyl group.

A triplet or doublet of doublets for the methine (-CH) proton at the α-carbon.

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

A broad singlet for the amine (-NH₂) protons.

A very broad singlet far downfield for the carboxylic acid (-COOH) proton.[7]

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent

carbon atoms. Expected signals include:

A signal for the methyl carbon.

A signal for the methylene carbon.

A signal for the α-carbon (methine).

Four distinct signals for the aromatic carbons (two for the substituted carbons and two for

the unsubstituted carbons).

A signal in the downfield region (typically >170 ppm) for the carbonyl carbon of the

carboxylic acid.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the presence of key functional groups.[6]

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of

2400-3600 cm⁻¹, which often overlaps with the C-H stretching region.[7]

N-H Stretch (Amine): Two distinct peaks (for the symmetric and asymmetric stretches) are

typically observed in the 3300-3500 cm⁻¹ region.
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C-H Stretch (Aliphatic/Aromatic): Absorptions for aromatic C-H bonds appear just above

3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ is

characteristic of the carbonyl group.[7]

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate

the presence of the benzene ring.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and formula of the compound.[6]

For 2-(4-Aminophenyl)butanoic acid, the molecular ion peak (M⁺) would be observed at an

m/z corresponding to its molecular weight (179.22). High-resolution mass spectrometry can

confirm the elemental composition, C₁₀H₁₃NO₂.

Synthesis and Chemical Reactivity
The synthetic utility of 2-(4-Aminophenyl)butanoic acid stems from its straightforward

preparation and the versatile reactivity of its functional groups.

Synthetic Pathway
A common and efficient method for synthesizing 2-(4-Aminophenyl)butanoic acid involves

the reduction of its nitro precursor, 2-(4-nitrophenyl)butyric acid.[3] This transformation is

typically achieved through catalytic hydrogenation.

2-(4-Nitrophenyl)butyric Acid
(Precursor)

Catalytic Hydrogenation
(e.g., H₂, Pd/C)

in a suitable solvent (e.g., Ethanol)

Reduction Work-up & Purification
(Filtration, Recrystallization)

2-(4-Aminophenyl)butanoic Acid
(Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-(4-Aminophenyl)butanoic acid.

Exemplary Protocol: Reduction of 2-(4-Nitrophenyl)butyric Acid[3][8]
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Dissolution: Dissolve 2-(4-nitrophenyl)butyric acid in a suitable solvent, such as ethanol or

methanol, in a hydrogenation vessel.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

The choice of catalyst loading is critical for reaction efficiency; higher loadings may be

required for less reactive substrates but increase costs.

Hydrogenation: Seal the vessel and purge with nitrogen before introducing hydrogen gas.

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at

room temperature. The reaction is monitored by techniques like TLC or LC-MS to track the

disappearance of the starting material.

Filtration: Upon reaction completion, carefully vent the hydrogen and purge the vessel with

nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium

catalyst. This step must be performed cautiously as the catalyst can be pyrophoric.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol

mixture) to obtain pure 2-(4-Aminophenyl)butanoic acid.

Chemical Reactivity
The dual functionality of 2-(4-Aminophenyl)butanoic acid provides a platform for a wide

range of chemical transformations.

Amine Group Reactions Carboxylic Acid Reactions

2-(4-Aminophenyl)butanoic Acid Aromatic Amine (-NH₂) Carboxylic Acid (-COOH)

N-Acylation
(Acyl Halides, Anhydrides)

Forms Amides

Diazotization
(NaNO₂, HCl)

Forms Diazonium Salt

Esterification
(Alcohols, Acid Catalyst)

Forms Esters

Amide Coupling
(Amines, Coupling Reagents)

Forms Amides

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b112430?utm_src=pdf-body
https://www.benchchem.com/product/b112430?utm_src=pdf-body
https://www.benchchem.com/product/b112430?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Key reactive sites and potential transformations of the molecule.

Reactions of the Aromatic Amine: The primary amine group is nucleophilic and can undergo

standard reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-

type reactions to introduce a wide variety of substituents onto the aromatic ring.

Reactions of the Carboxylic Acid: The carboxylic acid group can be converted into esters,

amides, acid chlorides, or reduced to the corresponding primary alcohol. Amide bond

formation, using standard peptide coupling reagents (e.g., DCC, EDC), is a particularly

important reaction in the context of drug development.[2]

Applications in Research and Drug Development
The structural features of 2-(4-Aminophenyl)butanoic acid make it a valuable component in

medicinal chemistry and material science.

Pharmaceutical Intermediates: It is a crucial building block for synthesizing

pharmacologically active molecules. Its role as an intermediate for Indobufen, a platelet

aggregation inhibitor, highlights its industrial relevance.[3]

Peptidomimetics and Novel Scaffolds: The amino acid structure allows for its incorporation

into peptide chains to create novel peptidomimetics or as a scaffold for combinatorial

chemistry libraries.[2] Derivatives have been explored for creating aromatic peptidic nucleic

acid (APNA) oligomers.[9]

PROTAC Linkers: The related compound, 4-(4-Aminophenyl)butanoic acid, has been

identified as a PROTAC (Proteolysis-Targeting Chimera) linker, used to connect a target-

binding ligand to an E3 ligase ligand.[10] This suggests that 2-(4-Aminophenyl)butanoic
acid could also be explored for similar applications in targeted protein degradation, a cutting-

edge area of drug discovery.

Neuroactive Compound Synthesis: Its structural similarity to GABA makes it a precursor for

developing GABA receptor modulators, with potential applications in treating neurological

conditions.[3]

Safety, Handling, and Storage
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As with any chemical reagent, proper safety protocols must be followed when handling 2-(4-
Aminophenyl)butanoic acid.

Hazard Identification: The compound is classified with GHS07 pictograms (Exclamation

mark).[5] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin

irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

[5]

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is

recommended to keep it under an inert atmosphere (e.g., argon or nitrogen).[5]

Conclusion
2-(4-Aminophenyl)butanoic acid is a molecule of significant utility, bridging fundamental

organic synthesis with advanced applications in drug discovery and material science. Its well-

defined physicochemical properties, predictable spectroscopic signature, and versatile

reactivity make it an indispensable tool for the modern researcher. This guide provides the

foundational knowledge required to confidently and effectively utilize this compound in a variety

of scientific endeavors, from the synthesis of novel therapeutics to the development of

innovative chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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